
2-Amino-6-bromophenol
Overview
Description
2-Amino-6-bromophenol is an organic compound with the molecular formula C6H6BrNO. It is a yellow crystalline solid that can dissolve in water and organic solvents at room temperature. The compound has phenolic properties, containing both amino and bromo groups. Its melting point is approximately 83-84°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-6-bromophenol can be synthesized through the reaction of phenol with copper(I) bromide under basic conditions. This reaction is relatively simple and yields a high amount of the desired product .
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the same reaction of phenol with copper(I) bromide. The process is optimized for large-scale production by controlling the reaction conditions such as temperature, pressure, and the concentration of reactants to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the bromo group to a hydrogen atom.
Substitution: The amino and bromo groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives with reduced bromo groups.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Antitubercular Activity
Recent studies have highlighted the efficacy of 2-amino-6-bromophenol derivatives as potential antitubercular agents. A series of meta-amido bromophenol derivatives, including those based on this compound, were synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb). The findings indicate that certain derivatives exhibit potent inhibitory effects against both standard strains and multidrug-resistant strains of Mtb.
Key Findings:
- Inhibition of Mtb : Compounds derived from this compound showed significant activity against Mtb H37Ra and moderate activity against Mtb H37Rv and multidrug-resistant strains .
- Minimum Inhibitory Concentration (MIC) : Selected compounds demonstrated MIC values ranging from 4 to 16 µg/mL against resistant strains, indicating their potential as new therapeutic agents .
Compound | MIC (µg/mL) | Activity Against |
---|---|---|
6p | 8 | H37Rv |
6r | 16 | MDR-TB Strains |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that the hydrophobic properties of substituents on the phenyl ring are crucial for enhancing antitubercular activity. For instance, para-substituted derivatives with hydrophobic groups exhibited superior activity compared to their ortho or meta counterparts .
Notable Structural Modifications:
- Hydrophobic Substituents : The introduction of halogens (e.g., chlorine, bromine) at the para position significantly increased the inhibitory activity.
- Amide Linker Positioning : Alterations in the position of the amide group affected the overall efficacy, with meta-positioning being optimal for activity .
Photonic Applications
This compound has been explored for its photonic properties, particularly in dye-sensitized solar cells (DSSCs). Its ability to act as a sensitizer allows it to absorb sunlight and convert it into electrical energy efficiently.
Research Insights:
- Dye Sensitization : Studies have shown that incorporating this compound into DSSCs can enhance light absorption in the visible spectrum, leading to improved energy conversion efficiencies.
- Stability : The compound exhibits good thermal stability, making it suitable for long-term applications in photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromophenol involves its interaction with various molecular targets. The amino and bromo groups allow it to participate in hydrogen bonding and halogen bonding, respectively. These interactions can affect the activity of enzymes and other proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-bromophenol
- 2-Amino-5-bromobenzaldehyde
- 2-Bromo-5-nitrophenol
- 4-Aminophenol
Comparison
2-Amino-6-bromophenol is unique due to the specific positioning of the amino and bromo groups on the phenol ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different biological activities and chemical properties due to these structural differences .
Biological Activity
2-Amino-6-bromophenol (CAS Number: 28165-50-6) is a phenolic compound characterized by the presence of an amino group and a bromine atom attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 188.02 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.
The structural features of this compound contribute significantly to its biological activity. The amino group allows for hydrogen bonding, while the bromine atom can participate in halogen bonding, enhancing its interaction with biological targets such as enzymes and receptors.
Property | Value |
---|---|
Molecular Formula | C₆H₆BrNO |
Molecular Weight | 188.02 g/mol |
Density | 1.8 ± 0.1 g/cm³ |
Melting Point | 83-84 °C |
Boiling Point | 246.4 ± 25 °C at 760 mmHg |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism underlying this activity may involve the disruption of microbial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, a study evaluating bromophenol derivatives found that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and Bel7402 (liver cancer) . The anticancer mechanism is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation, possibly through the modulation of signaling pathways related to cancer progression.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting various biochemical pathways.
- Binding Affinity : Its structural features allow it to form hydrogen bonds and halogen bonds, enhancing its binding specificity to target proteins .
Study on Anticancer Activity
A notable study synthesized various bromophenol derivatives, including those containing an indolin-2-one moiety. The results indicated that derivatives with secondary amino groups displayed superior anticancer activity compared to those with tertiary groups . This suggests that the type and position of functional groups significantly influence biological efficacy.
Compound Type | Activity Level |
---|---|
Secondary Amino Groups | High |
Tertiary Sulfonamide Groups | Moderate |
Antimicrobial Evaluation
Another research effort assessed the antimicrobial efficacy of this compound against several bacterial strains. The compound demonstrated potent inhibitory effects, particularly against Gram-positive bacteria, indicating its potential use in treating infections caused by resistant strains .
Q & A
Q. Basic: What are the optimal synthetic routes for 2-amino-6-bromophenol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound typically involves bromination of aminophenol derivatives or deprotection of protected intermediates. Key approaches include:
- Direct Bromination : Use N-bromosuccinimide (NBS) or Br₂ in acetic acid under controlled temperature (0–5°C) to minimize over-bromination. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:4) .
- Protection-Deprotection Strategy : Protect the amino group with acetyl chloride before bromination to prevent side reactions. Deprotect using NaOH/ethanol (1:2 v/v) at 60°C for 2 hours .
- Catalytic Methods : Explore Pd-catalyzed coupling for regioselective bromination, though yields may vary (40–70%) depending on ligand choice (e.g., PPh₃ vs. Xantphos) .
Critical Parameter Table :
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 0–5°C (bromination) | Prevents di-/tri-substitution |
Solvent | Acetic acid or DCM | Enhances solubility |
Catalyst (if used) | Pd(OAc)₂ with Xantphos | Improves regioselectivity |
Q. Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water 60:40) to confirm purity (>95%) and detect impurities (e.g., residual bromine or aminophenol precursors) .
- NMR Spectroscopy :
- FTIR : Identify NH₂ stretching (3350–3450 cm⁻¹) and C-Br vibrations (600–650 cm⁻¹) .
Data Interpretation Tip : Cross-validate with elemental analysis (C, H, N, Br) to resolve ambiguities in spectral assignments .
Q. Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. Use a fume hood due to potential dust inhalation risks .
- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by certified facilities (prevents environmental release of brominated byproducts) .
- First Aid : For accidental exposure, rinse skin with 10% sodium thiosulfate to neutralize bromine residues .
Properties
IUPAC Name |
2-amino-6-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBRHADLNRMHOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573732 | |
Record name | 2-Amino-6-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28165-50-6 | |
Record name | 2-Amino-6-bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28165-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30573732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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